NP213, also known as Novexatin, is a novel synthetic antimicrobial peptide specifically designed for the topical treatment of onychomycosis, a fungal infection affecting the nails. This compound is derived from host defense peptides, which are integral to the innate immune response against infections. NP213 exhibits unique properties that enable it to penetrate human nail effectively and demonstrate rapid fungicidal activity against various dermatophyte strains, particularly Trichophyton rubrum and Trichophyton mentagrophytes .
NP213 is classified as a cyclic antimicrobial peptide. It was developed using proprietary technology by NovaBiotics, leveraging the natural peptides found in skin and nails that play a crucial role in maintaining healthy tissue . The compound has been evaluated in several clinical trials, confirming its safety and efficacy for treating onychomycosis .
The synthesis of NP213 involves creating a cyclic structure that enhances its stability and efficacy. The design process utilizes host defense peptides as templates, which are modified to improve their antifungal properties. The synthesis typically employs solid-phase peptide synthesis techniques, allowing for precise control over the sequence and structure of the peptide .
NP213 is synthesized in its trifluoroacetic acid (TFA) salt form, which aids in solubility and stability during formulation. The TFA salt is often removed before application to ensure optimal delivery of the active peptide .
NP213 features a cyclic structure that contributes to its stability and ability to interact with fungal membranes. The molecular formula is not explicitly detailed in the sources, but it is characterized by a series of amino acids arranged to form a cyclic peptide. This structure allows NP213 to effectively penetrate keratin-rich tissues such as nails .
The molecular weight is approximately 2,000 Daltons, typical for small peptides, which facilitates its absorption through the nail matrix. The specific arrangement of amino acids within NP213 enhances its binding affinity to fungal cells, disrupting their membranes .
NP213 exhibits rapid fungicidal activity through several mechanisms:
In vitro studies have shown that NP213 outperforms traditional antifungal agents in terms of speed and efficacy under conditions mimicking those found in human nails .
The mechanism of action of NP213 involves:
Clinical trials indicate that NP213's action leads to significant reductions in fungal load within treated nails after just 28 days of application .
In preclinical studies, NP213 demonstrated no systemic absorption when applied topically, indicating a favorable safety profile .
NP213 has primarily been developed for treating onychomycosis but holds potential applications in other areas:
The promising results from clinical trials suggest that NP213 could revolutionize the approach to treating nail infections by providing a more effective alternative to existing therapies .
CAS No.: 31348-80-8
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2
CAS No.: 898455-02-2